N-1,3-thiazol-2-yl-1,2,3-benzothiadiazole-5-carboxamide
Description
Synthesis Analysis
The synthesis of thiazole and benzothiadiazole derivatives has been explored through various methods, including microwave-assisted synthesis and traditional cyclization techniques. For example, microwave-assisted synthesis has been utilized for the facile preparation of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, showcasing a novel approach to generating compounds with significant biological properties (Tiwari et al., 2017). Furthermore, efficient synthetic methodologies have been developed for preparing derivatives such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, highlighting the versatility of these compounds for generating novel heterocyclic compounds with potential applications (Mohamed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives emphasizes the significance of spectroscopic techniques such as IR, NMR, and mass spectra in confirming the structures of synthesized compounds. These methods provide detailed insights into the molecular architecture, facilitating a deeper understanding of how structural variations impact the compounds' properties and activities. The structural elucidation of various thiadiazole derivatives has been extensively documented, underlining the critical role of molecular structure analysis in the field of synthetic chemistry (Lijua, 2015).
Chemical Reactions and Properties
Thiadiazole derivatives participate in a variety of chemical reactions, offering a broad spectrum of biological activities. Their reactivity with different functional groups enables the synthesis of compounds with antimicrobial, anticancer, and insecticidal properties. For instance, the synthesis of thiadiazole-enaminone and its further reactions with nitrogen nucleophiles have led to the creation of new heterocyclic compounds, demonstrating the chemical versatility of thiadiazole derivatives (Raslan & Omran, 2016).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4OS2/c15-9(12-10-11-3-4-16-10)6-1-2-8-7(5-6)13-14-17-8/h1-5H,(H,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASATLJXLBVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC=CS3)N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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